molecular formula C7H8F2N2O B12077722 3-(Difluoromethyl)-6-ethoxypyridazine CAS No. 2244088-82-0

3-(Difluoromethyl)-6-ethoxypyridazine

Cat. No.: B12077722
CAS No.: 2244088-82-0
M. Wt: 174.15 g/mol
InChI Key: VWDGBISODBTLJV-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-6-ethoxypyridazine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-6-ethoxypyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-6-ethoxypyridazine with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-6-ethoxypyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-6-ethoxypyridazine oxides, while reduction may produce difluoromethyl-6-ethoxypyridazine hydrides. Substitution reactions can result in a variety of substituted pyridazine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-6-ethoxypyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-6-ethoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effects. Molecular docking and dynamics simulations have been used to study these interactions and elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

3-(Difluoromethyl)-6-ethoxypyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and ethoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2244088-82-0

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

3-(difluoromethyl)-6-ethoxypyridazine

InChI

InChI=1S/C7H8F2N2O/c1-2-12-6-4-3-5(7(8)9)10-11-6/h3-4,7H,2H2,1H3

InChI Key

VWDGBISODBTLJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)C(F)F

Origin of Product

United States

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